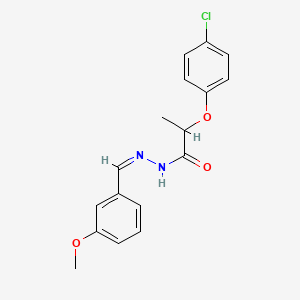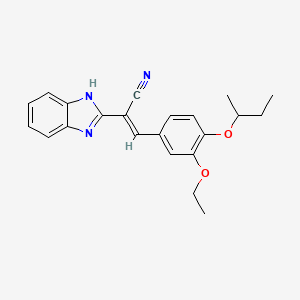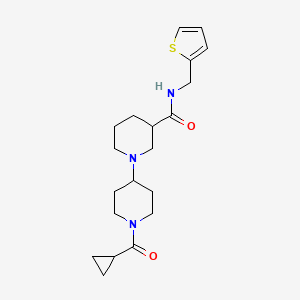
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as scavenging free radicals to reduce oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to reduce oxidative stress and protect cells from damage.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide in lab experiments include its high purity and yield, as well as its potential therapeutic benefits. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its effects. Additionally, future research could focus on developing new synthesis methods to improve the purity and yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
合成法
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide can be synthesized using various methods, including the condensation reaction between 4-chlorophenol and 3-methoxybenzaldehyde, followed by the reaction with propanohydrazide. Another method involves the reaction between 4-chlorophenol and 3-methoxybenzaldehyde in the presence of sodium hydroxide, followed by the reaction with propanohydrazide. These methods have been optimized to yield high purity and high yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
科学的研究の応用
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential use as an antioxidant, protecting cells from oxidative stress.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIYMZZBZSTNX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)

![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)
![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)


![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)